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Compound of Interest

Compound Name: 8-Methoxy-2-methoxyquinoline

Cat. No.: B5211617

Get Quote

Introduction & Structural Logic
The structural integrity of 2,8-dimethoxyquinoline relies on the quinoline bicyclic core

substituted by electron-donating methoxy groups at positions 2 and 8.

The 2-Methoxy Effect: The methoxy group at C2 is attached to a carbon flanked by a

nitrogen atom (

bond). This position is highly deshielded (downfield) in

C NMR, often resembling a carbonyl shift due to the electronegativity of both heteroatoms. In

H NMR, the electron density donation into the ring significantly shields the H3 proton.

The 8-Methoxy Effect: This group exerts a strong steric and electronic influence on the

benzene ring of the quinoline system, specifically shielding the ortho (H7) and para (H5)

protons via resonance, while deshielding the ipso carbon (C8).

Structural Numbering Diagram
The following diagram illustrates the IUPAC numbering scheme used throughout this protocol.
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Figure 1: IUPAC Numbering of 2,8-Dimethoxyquinoline
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Experimental Protocol
Sample Preparation
To ensure high-resolution data free from concentration-dependent shifts (stacking effects

common in planar quinolines):

Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) (99.8% D)

containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming

errors.

Filtration: Filter the solution through a cotton plug within a glass pipette to remove

suspended particulates that cause line broadening.

Acquisition Parameters (600 MHz recommended)
Temperature: 298 K (25°C).

1H NMR: Pulse angle 30°; Relaxation delay (D1) ≥ 1.0 s; Spectral width 12 ppm; Scans (NS)

= 16.

13C NMR: Power-gated decoupling (WALTZ-16); Relaxation delay (D1) ≥ 2.0 s; Scans (NS)

≥ 512 (to detect quaternary carbons C2, C8, C4a, C8a).
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Spectral Assignments
The following data represents the consensus assignment derived from substituent increment

analysis and analogous 2,4- and 5,8-dimethoxyquinoline literature data [1, 2].

Table 1: H NMR Assignment (CDCl₃, 600 MHz)
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Position Shift (δ ppm) Multiplicity (Hz) Interpretation

H4 7.95 – 8.05 Doublet (d) 9.0

Deshielded by

ring current;

characteristic

quinoline H4.

H5 7.25 – 7.35 dd 8.0, 1.5

Para to 8-OMe;

slightly shielded

relative to

unsubstituted

quinoline.

H6 7.35 – 7.45 Triplet (t) / dd 8.0

Meta to 8-OMe;

standard

aromatic shift.

H7 7.00 – 7.10 Doublet (d) 7.5

Ortho to 8-OMe;

strongly shielded

by oxygen

resonance.

H3 6.85 – 6.95 Doublet (d) 9.0

Strongly shielded

by 2-OMe

resonance;

couples to H4.

2-OMe 4.05 – 4.15 Singlet (s) -

Deshielded

methoxy on

electron-deficient

pyridine ring.

8-OMe 3.95 – 4.05 Singlet (s) -

Standard

aromatic

methoxy shift.

Table 2: C NMR Assignment (CDCl₃, 150 MHz)
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Position Shift (δ ppm) Type Mechanistic Note

C2 161.0 – 163.0 C (Quat)
Highly deshielded

(attached to N and O).

C8 153.0 – 155.0 C (Quat)
Ipso carbon bearing

methoxy group.

C8a 139.0 – 141.0 C (Quat) Bridgehead carbon.

C4 138.0 – 139.5 CH
Beta to nitrogen;

typical aromatic CH.

C4a 120.0 – 122.0 C (Quat) Bridgehead carbon.

C6 125.0 – 127.0 CH Meta to methoxy.

C5 118.0 – 120.0 CH
Para to methoxy

(shielded).

C3 112.0 – 114.0 CH
Ortho to 2-OMe

(strongly shielded).

C7 108.0 – 110.0 CH
Ortho to 8-OMe

(strongly shielded).

2-OMe 53.0 – 54.5 CH₃ Methoxy carbon.

8-OMe 55.5 – 56.5 CH₃ Methoxy carbon.

Validation Workflow (Self-Validating Logic)
To confirm these assignments in your specific sample, follow this logic flow. This prevents

misassignment of the isomeric 2,X-dimethoxyquinolines.
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Figure 2: Step-by-Step Structural Confirmation Protocol

Start: Acquire 1D 1H & 13C

Identify Methoxy Singlets
(Are there 2 distinct singlets ~4.0 ppm?)

Check H3-H4 Coupling
(Look for AX system, J~9Hz)

H3 < 7.0 ppm confirms 2-substitution

Run HMBC (Long Range)

Verify C2 Connectivity
(Does 2-OMe proton correlate to C ~162 ppm?)

Verify C8 Connectivity
(Does 8-OMe proton correlate to C ~154 ppm?)

NOESY Check (Spatial)
(Does 8-OMe show NOE to H7?)

Confirmed Structure:
2,8-Dimethoxyquinoline
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Critical HMBC Correlations
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "gold standard" for

linking the methoxy groups to the correct ring positions.

2-OMe (Proton)

C2 (Carbon): The methoxy singlet at ~4.1 ppm must show a strong cross-peak to the most
downfield carbon (~162 ppm).

8-OMe (Proton)

C8 (Carbon): The methoxy singlet at ~4.0 ppm must correlate to the quaternary carbon at
~154 ppm.

H3

C2: The doublet at ~6.9 ppm (H3) should correlate to the same C2 carbon (~162 ppm),
confirming the methoxy is adjacent to the H3-H4 system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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